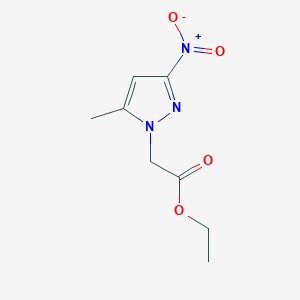

ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

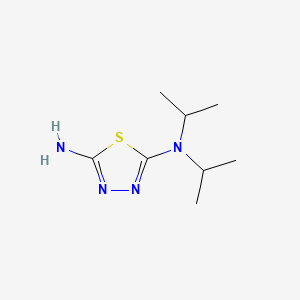

Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively studied due to their diverse biological activities and applications in various fields of chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One efficient method is the catalyst-free one-pot tandem reaction of nitroalkenes with ethyl diazoacetate, which involves a 1,3-dipolar cycloaddition followed by elimination of the leaving group and intramolecular proton transfer to yield multisubstituted pyrazoles with satisfactory yields . Another approach is the 3+2 annulation method, where (E)-ethyl 2-benzylidene-3-oxobutanoate reacts with phenylhydrazine hydrochloride to directly produce substituted pyrazoles . Additionally, a one-pot synthesis of pyrazole-5-carboxylates has been described using α-methylene carbonyl compounds and 1,8-diazabicyclo[5.4.0]undec-7-ene as base, providing pyrazoles with excellent regioselectivity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods and single-crystal X-ray diffraction studies. For instance, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was characterized using NMR, mass, UV-Vis, and CHN analysis, and its 3D structure was confirmed by X-ray diffraction . The crystal structure is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, showing fungicidal and plant growth regulation activities .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. For example, methyl (5-oxopyrazol-3-yl)acetate can react with methylthiocyanate in the presence of Ni(OAc)2 to give a heterocyclic N,S-ketene acetal, which is a useful synthon for constructing pyrazolo[4,3-c]pyridines . Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been shown to react with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied through spectroscopic and computational methods. Density functional theory (DFT) calculations, along with experimental techniques like IR, NMR, and mass spectrometry, can provide insights into the electronic structure, molecular geometry, and stability of these compounds . For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was analyzed using thermogravimetric analysis, UV-Vis, and single-crystal X-ray diffraction, revealing its crystalline structure and intermolecular interactions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate serves as a precursor in the synthesis of various derivatives with significant antimicrobial properties. For instance, its transformation into 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives demonstrated antibacterial efficacy against common pathogenic bacteria, including both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains, showing potential for the development of new antibacterial agents (Asif et al., 2021).

Structural Analysis and Spectroscopic Characterization

Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate also contributes to the field of molecular structural analysis, where its derivatives have been synthesized and characterized through various spectroscopic techniques. One study detailed the synthesis, spectroscopic, and single-crystal X-ray structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insights into the molecular geometry and electronic structures of such compounds (Viveka et al., 2016).

Role in Heterocyclic Chemistry

The compound is instrumental in heterocyclic chemistry for constructing novel molecular frameworks. It has been used to synthesize a variety of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and thiazoles, showcasing its versatility as a building block for designing new molecules with potential biological activities (Abdelhamid & Afifi, 2010).

Synthesis of Nitropyrazoles

Moreover, ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is involved in the synthesis of nitropyrazoles, contributing to research on nitration reactions and the preparation of compounds with potential applications in materials science and organic synthesis (Bozhenkov et al., 2006).

Green Synthesis Approaches

It also plays a role in green chemistry, where it is used in solvent-free synthesis approaches for the preparation of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, demonstrating the potential for environmentally friendly synthesis methods (Al-Matar et al., 2010).

properties

IUPAC Name |

ethyl 2-(5-methyl-3-nitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-6(2)4-7(9-10)11(13)14/h4H,3,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSYRANHPYLOJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)